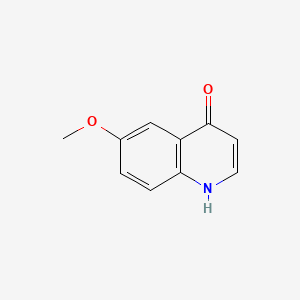

6-Methoxyquinolin-4-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTLXJLNIDCHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929917 | |

| Record name | 6-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-72-2, 23432-39-5 | |

| Record name | 13788-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23432-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 6-Methoxyquinolin-4-ol: A Technical Guide to Core Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinolin-4-ol, a key heterocyclic scaffold, is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. Its quinoline core, substituted with a methoxy group at the 6-position and a hydroxyl group at the 4-position, imparts unique physicochemical properties that are leveraged in the development of antimalarial, antibacterial, and anticancer agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the Conrad-Limpach and Gould-Jacobs reactions. The narrative delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols, data-driven comparisons, and visual representations of reaction mechanisms are presented to equip researchers with the practical knowledge required for the efficient and reliable synthesis of this important molecule.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic drugs. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position, yielding this compound (also known as 6-methoxy-4-hydroxyquinoline), significantly influences the molecule's biological activity and metabolic profile. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form, a feature that is crucial for its interaction with biological targets.

The strategic importance of this compound lies in its role as a versatile building block for more complex molecules. Its synthesis is a critical first step in the development of novel therapeutics, making the mastery of its preparation essential for chemists in the pharmaceutical industry. This guide will focus on the two most prominent and historically significant methods for its synthesis: the Conrad-Limpach and Gould-Jacobs reactions.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the quinoline core generally involves the cyclization of an aniline derivative with a three-carbon component. The choice of this three-carbon synthon distinguishes the major synthetic routes.

The Conrad-Limpach Synthesis: A Thermal Cyclization Approach

The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the key starting materials are p-anisidine and ethyl acetoacetate.

The reaction proceeds in two distinct stages:

-

Formation of the Enamine Intermediate: p-Anisidine reacts with the keto group of ethyl acetoacetate to form a Schiff base, which rapidly tautomerizes to the more stable enamine, ethyl 3-(4-methoxyphenylamino)crotonate. This initial condensation is typically carried out at a moderate temperature.

-

Thermal Cyclization (Annulation): The enamine intermediate is then subjected to high temperatures (around 250 °C) to induce an intramolecular cyclization. This step is the rate-determining step and requires a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to achieve the necessary thermal energy for the ring-closing reaction. The cyclization is an electrocyclic reaction that results in the formation of the quinoline ring, followed by the elimination of ethanol.

Diagram 1: Conrad-Limpach Synthesis of this compound

Caption: The two-stage process of the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction, reported in 1939, offers a more versatile route to 4-hydroxyquinoline derivatives and is particularly effective for anilines with electron-donating groups. This pathway utilizes an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), as the three-carbon component.

The synthesis of this compound via the Gould-Jacobs reaction involves four key steps:

-

Condensation: p-Anisidine reacts with diethyl ethoxymethylenemalonate in a Michael-type addition followed by the elimination of ethanol to form diethyl 2-((4-methoxyphenyl)amino)methylenemalonate.

-

Thermal Cyclization: Similar to the Conrad-Limpach reaction, this intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, typically using a strong base like sodium hydroxide.

-

Decarboxylation: The final step involves the removal of the carboxyl group by heating the carboxylic acid above its melting point, which yields the desired this compound.

Diagram 2: Gould-Jacobs Synthesis of this compound

Caption: The multi-step pathway of the Gould-Jacobs reaction.

Experimental Protocols and Methodologies

The following protocols are provided as a guide for the laboratory synthesis of this compound. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Conrad-Limpach Synthesis of 6-Methoxy-2-methylquinolin-4-ol

This protocol is adapted from a procedure described for the synthesis of a similar quinoline derivative.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)crotonate

-

To a round-bottom flask equipped with a reflux condenser, add p-anisidine (12.3 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (150 mL).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, distill off approximately half of the ethanol.

-

Cool the remaining solution to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization to 6-Methoxy-2-methylquinolin-4-ol

-

In a flask suitable for high-temperature reactions, dissolve the dried ethyl 3-(4-methoxyphenylamino)crotonate in a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

Heat the solution to approximately 250 °C and maintain this temperature for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

-

Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum.

Protocol 2: Gould-Jacobs Synthesis of this compound

This protocol is a generalized procedure for the Gould-Jacobs reaction, adapted for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate

-

In a round-bottom flask, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Dissolve the crude diethyl 2-((4-methoxyphenyl)amino)methylenemalonate in a high-boiling solvent like diphenyl ether.

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Add a non-polar solvent like cyclohexane to facilitate further precipitation.

-

Filter the solid, wash with the non-polar solvent, and dry.

Step 3: Saponification to 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

-

Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation to this compound

-

Place the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Data Summary and Comparison of Pathways

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Starting Aniline | p-Anisidine | p-Anisidine |

| Three-Carbon Component | Ethyl Acetoacetate | Diethyl Ethoxymethylenemalonate |

| Number of Steps | 2 | 4 |

| Key Intermediate(s) | Ethyl 3-(4-methoxyphenylamino)crotonate | Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid |

| Final Product | 6-Methoxy-2-methylquinolin-4-ol | This compound |

| Advantages | Fewer steps | Greater versatility, avoids the introduction of a methyl group at the 2-position |

| Challenges | High cyclization temperature, potential for side reactions | Multiple steps, decarboxylation requires high temperatures |

Conclusion and Future Perspectives

The Conrad-Limpach and Gould-Jacobs reactions remain cornerstone methodologies for the synthesis of 4-hydroxyquinolines, including the pharmaceutically important intermediate this compound. While both pathways are effective, the Gould-Jacobs reaction offers greater flexibility in terms of the final product structure, as it does not introduce a substituent at the 2-position of the quinoline ring.

Modern advancements in synthetic methodology, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields for these classical reactions. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems to mediate these transformations under milder conditions, further enhancing the accessibility of this valuable class of compounds for drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Anukumari, G., Rao, M. A., & Dubey, P. K. (2015). Synthesis and Antibacterial Activities of Some Quinoline Substituted Quinoxaline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

- Biotage. (n.d.).

- SynArchive. (n.d.). Conrad-Limpach Synthesis.

- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4777.

- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.

- Journal of Proficient Training and Continuing Professional Development. (2023).

- Echemi. (n.d.). ETHYL 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE.

- NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

- ResearchGate. (n.d.). *Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (5) from commercially available p-anisidine (1), p-chlorobenzaldehyde (2), and methyl isoeugenol (3) using Povarov cyclo

Foreword: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinolin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization of this bicyclic heterocycle dictates its physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This compound, a member of this vital class of compounds, presents a unique profile due to the interplay of its methoxy and hydroxyl substituents. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug development and chemical synthesis.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its molecular structure and identity. This compound exists in a tautomeric equilibrium with its keto form, 6-methoxy-1H-quinolin-4-one. For the purpose of this guide, we will refer to it by its -ol nomenclature, while acknowledging this important isomeric relationship.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 23432-39-5 | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.19 g/mol | [3] |

| IUPAC Name | 6-methoxy-1H-quinolin-4-one | [5] |

| InChI | InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | [5] |

| SMILES | COC1=CC2=C(C=C1)NC=CC2=O | [5] |

Structural Representation

A clear visual representation of the molecule is crucial for understanding its chemical properties. The diagram below illustrates the atomic connectivity of this compound.

Caption: Chemical structure of this compound.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption and bioavailability. The structure of this compound, containing both a hydrogen-bond donating/accepting hydroxypyridinone system and a lipophilic quinoline core, suggests a moderate solubility profile. Its aqueous solubility is expected to be limited but can be enhanced in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a self-validating system that ensures the solution has reached saturation.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Apparatus and Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.[7]

-

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.

Table 2: Predicted and Experimental Solubility Data

| Solvent | Predicted Solubility | Experimental Value (mg/mL) |

| Water | Very slightly soluble[8] | To be determined |

| PBS (pH 7.4) | Slightly soluble | To be determined |

| 0.1 N HCl | Moderately soluble | To be determined |

| DMSO | Soluble | To be determined |

| Ethanol | Soluble | To be determined |

Acid-Base Properties (pKa)

The ionization constant (pKa) is a critical physicochemical parameter that dictates the extent of a molecule's ionization at a given pH. This influences its solubility, permeability across biological membranes, and interaction with target receptors. This compound has both an acidic proton (on the hydroxyl group) and a basic site (the quinoline nitrogen), making it an amphoteric molecule.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is highly suitable for compounds with a chromophore, like this compound, as the UV absorbance spectrum will change as the molecule ionizes.

Objective: To determine the pKa value(s) of this compound.

Apparatus and Materials:

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

pH meter, calibrated

-

Automatic titrator or precision micropipettes

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

A stock solution of this compound in a suitable solvent (e.g., methanol/water)

-

Constant ionic strength background electrolyte (e.g., 0.1 M KCl)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions with a constant low concentration of the compound in the background electrolyte, spanning a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: Record the full UV-Vis spectrum for each solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

-

pKa Calculation: The pKa is the pH at the midpoint of the resulting sigmoidal curve. Sophisticated software can be used to fit the data and derive precise pKa values.

Caption: Ionization states of this compound.

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, confirming its structure and purity.[9] A combination of techniques is required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR: The carbon NMR provides information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.5 | m | 4H | Quinoline ring protons |

| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |

| Hydroxyl Proton | Variable | br s | 1H | -OH |

| NH Proton | Variable | br s | 1H | -NH (keto tautomer) |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl Carbon | > 160 | C=O (keto tautomer) | ||

| Aromatic Carbons | 100 - 150 | Quinoline ring carbons | ||

| Methoxy Carbon | ~56 | -OCH₃ |

Note: Predicted values are based on related structures and general chemical shift principles. Experimental verification is required.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.[12]

Expected Fragmentation: The molecule is expected to show a strong molecular ion peak (M+H)⁺ in positive ion mode. Fragmentation may involve the loss of the methoxy group or other characteristic cleavages of the quinoline ring.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z (Calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | 176.07060 | 132.8 |

| [M+Na]⁺ | 198.05254 | 142.9 |

| [M-H]⁻ | 174.05604 | 135.3 |

| Source: Predicted data from PubChemLite for this compound.[5] |

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[12] The extended conjugated system of the quinoline ring is expected to produce strong absorbance in the UV region.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) should be reported.

Stability and Degradation

Understanding the stability of a compound is paramount for determining its shelf-life and appropriate storage conditions. Molecules containing phenolic hydroxyl groups and methoxy groups on an aromatic ring can be susceptible to oxidative and photolytic degradation.[13][14]

Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Potential Degradation Products:

-

Oxidation: Oxidation of the hydroxyl group could lead to the formation of a quinone-type structure.

-

Demethylation: The methoxy group could potentially be cleaved under harsh acidic or thermal conditions.

-

Polymerization: Phenolic compounds can sometimes polymerize under oxidative or light-induced stress.

Conclusion

The physicochemical properties of this compound—including its molecular structure, solubility, pKa, spectral characteristics, and stability—are integral to its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to thoroughly characterize this promising quinoline derivative. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

-

PubChem. 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987. Available from: [Link]

-

PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available from: [Link]

-

PubChemLite. This compound (C10H9NO2). Available from: [Link]

-

Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

-

PubChemLite. 6-methoxy-2-methylquinolin-4-ol (C11H11NO2). Available from: [Link]

-

Moldovan, A., et al. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2023(2), M1639. Available from: [Link]

-

PubChem. Spectral Information. Available from: [Link]

-

Hrytsenko, I.S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. Available from: [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Washington State Department of Ecology. 3 Chemical Properties. Available from: [Link]

-

Open University Malaysia. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]

-

ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Available from: [Link]

-

Awang, K., et al. (2019). New Derivatives of Lupeol and Their Biological Activity. Molbank, 2019(4), M1095. Available from: [Link]

-

Kuujia. Cas no 23432-39-5 (this compound). Available from: [Link]

-

PubChem. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. Available from: [Link]

-

PubChem. 8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319. Available from: [Link]

-

Neuman, R.C. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Hussain, G., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Expert Opinion on Therapeutic Patents, 29(8), 615-633. Available from: [Link]

-

Neuman, R.C. 5: Organic Spectrometry. Available from: [Link]

-

Solubility of Things. Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Available from: [Link]

-

Vlase, L., et al. (2023). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. Molecules, 28(18), 6523. Available from: [Link]

-

Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. Available from: [Link]

-

PubChem. Terpinen-4-ol | C10H18O | CID 11230. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 3. This compound - [sigmaaldrich.com]

- 4. 23432-39-5(this compound) | Kuujia.com [kuujia.com]

- 5. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 6-Methoxyquinolin-4-OL Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of a vast array of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the quinoline core is a privileged structure, consistently demonstrating its capacity to interact with diverse biological targets.[1] This guide focuses on a specific, highly promising subclass: derivatives of this compound. The presence of the methoxy group at the 6-position and the hydroxyl (or keto, via tautomerism) group at the 4-position provides a unique electronic and structural foundation for generating compounds with significant and varied biological activities. This document serves as a technical resource for researchers, chemists, and drug development professionals, synthesizing current knowledge on the anticancer, antimalarial, and antimicrobial potential of these derivatives, grounded in mechanistic insights and practical experimental methodologies.

The this compound Core: A Structural Overview

The this compound scaffold, existing in tautomeric equilibrium with 6-methoxyquinolin-4(1H)-one, offers several key features for medicinal chemistry exploration.[1] The methoxy group is an electron-donating group that can influence the molecule's overall lipophilicity and hydrogen bonding capacity, which are critical for membrane permeability and target binding.[2][3] The 4-ol/-one functionality is a crucial site for interaction and further derivatization. The core structure provides a template where substitutions at other positions (e.g., C2, C3, C7, C8) can dramatically modulate biological efficacy and target specificity.

Caption: Core structure and key functional features of the this compound scaffold.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have emerged as a potent class of anticancer agents, demonstrating efficacy against a range of human tumor cell lines through diverse mechanisms.[4][5]

Mechanism of Action: From Mitotic Arrest to Apoptosis

A primary mechanism of action for several potent derivatives is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division, and their inhibition leads to cell cycle arrest and subsequent cell death.

-

Tubulin Polymerization Inhibition: Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as highly potent tubulin polymerization inhibitors that act at the colchicine binding site.[6] The compound 6d from this series exhibited extraordinary cytotoxicity with GI50 values as low as 1.5 to 1.7 nM against multiple human tumor cell lines, including the drug-resistant KBvin cell line.[6] This suggests a mechanism that can overcome certain forms of drug resistance. Similarly, other 2-(substituted selenophenyl)quinolin-4-one analogs are suggested to be antimitotic agents with a mechanism distinct from conventional drugs like paclitaxel or vinca alkaloids.[7]

-

Induction of Apoptosis: Another key anticancer strategy is the induction of programmed cell death, or apoptosis. The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (a related quinolinone) was shown to induce apoptosis in human ovarian cancer cells.[8] Mechanistic studies revealed that this compound decreased the protein level of the anti-apoptotic Bcl-2 while increasing the levels of pro-apoptotic p53 and Bax.[8] This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway. The treatment also resulted in a G2/M cell cycle arrest.[8]

Caption: Apoptotic pathway induced by a quinolinone derivative in cancer cells.[8]

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline and associated phenyl rings.

| Compound ID | Structure Description | Cell Line | IC50 (µM) | Reference |

| 6h | 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one | NCI-H522 (Lung) | Potent | [9] |

| 4d | 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent | [7] |

| 12e | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Ovarian Cancer Cells | Dose-dependent | [8] |

| 6d | N-(3-bromo-4-methoxyphenyl)-N-methyl-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxamide | A549, KB, KBvin, DU145 | 0.0015 - 0.0017 | [6] |

| 13b | Benzylidene derivative of 4-hydroxyquinoline | Colo 320 (Colon, resistant) | 4.58 | [10] |

| 20 | Benzylidene derivative of 4-hydroxyquinoline | Colo 320 (Colon, resistant) | 4.61 | [10] |

Data presented as IC50 (concentration for 50% inhibition) or qualitative potency where specific values were not provided in the source.

The data highlights that modifications at the C2 position with substituted phenyl or selenophenyl rings are common strategies.[7][9] Furthermore, substitutions on the N-aryl group of tetrahydroquinoline derivatives, such as a meta-N-methylcarbamoyl group, can significantly improve potency.[6] The high lipophilicity conferred by aryl substitutions can increase cell permeability, a crucial factor in quinoline-based drug design.[11]

Antimalarial Activity: A Nod to Quinine's Legacy

The quinoline scaffold is historically linked to the fight against malaria, with quinine being the first effective treatment.[12] Modern 6-methoxyquinoline derivatives continue this legacy, with research focused on developing potent agents against drug-resistant strains of Plasmodium.

Mechanism and Efficacy

Many quinolone derivatives exert their antimalarial effect by targeting various stages of the parasite's lifecycle. While the exact mechanisms can vary, they often involve interfering with essential parasite processes. Research into 6-chloro-7-methoxy-4(1H)-quinolones has identified compounds with low-nanomolar efficacy against multi-drug-resistant P. falciparum strains (W2 and TM90-C2B).[13] A remarkable synergistic effect was noted for compounds with a chloro group at C6 and a methoxy group at C7.[13]

Structure-Activity Relationship (SAR) in Antimalarial Derivatives

SAR studies have provided clear directions for optimizing antimalarial potency.

-

C6 and C7 Positions: The nature of the substituent at the C6 position significantly impacts activity, with the potency trend being Cl > F > OMe > H.[14]

-

C2 and C4 Positions: Alkoxy groups at the C2 and C4 positions have been shown to yield derivatives highly active against P. vinckei in mice, whereas hydroxy derivatives at the same positions were inactive.[15]

-

Side Chains: Variations in substituents in the 5 and 8 positions are also critical, with at least one methoxy group being necessary for activity.[16]

| Compound Series | Key Substitutions | Target Strain(s) | Potency (EC50) | Reference |

| 4(1H)-quinolones | 6-Chloro, 7-methoxy, 3-phenyl | P. falciparum W2, TM90-C2B | Low nanomolar | [13] |

| Styrylquinolines | 6-Chloro, 2-arylvinyl | P. falciparum Dd2 | 4.8 - 10.9 nM | [14] |

| 6-aminoquinolines | 2- and 4-Alkoxy | P. vinckei | Highly active | [15] |

Antimicrobial Activity: A Broad Spectrum of Action

Beyond anticancer and antimalarial applications, 6-methoxyquinoline derivatives have been evaluated for their antibacterial and antifungal properties.[17][18]

Spectrum of Activity

A series of 6-methoxyquinoline-3-carbonitrile derivatives were tested against a panel of microbes.[17] The results showed moderate to high activity against both Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as several fungal species (Aspergillus fumigatus, Candida albicans).[17][18] Notably, certain ester and thioether derivatives showed the highest activity against bacterial strains, while another derivative was more active than the standard antifungal Amphotericin B against three fungal species.[17]

The mechanism of antibacterial action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[19][20]

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound ID | Organism | Type | MIC (µg/mL) | Reference |

| 7b | S. pneumoniae | Gram (+) | High Activity | [17] |

| 9c | B. subtilis | Gram (+) | High Activity | [17] |

| 7d, 9b | E. coli | Gram (-) | High Activity | [17] |

| 7e | A. fumigatus | Fungus | More active than standard | [17] |

| 3l | E. coli | Gram (-) | 7.812 | [19] |

| 3l | C. albicans | Fungus | 31.125 | [19] |

Experimental Protocols & Methodologies

The validation of biological activity relies on robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of quinoline derivatives can be achieved through various established chemical reactions. The Povarov reaction, a [4+2] cycloaddition, is a versatile method for creating substituted quinolines.[11]

Caption: General workflow for the synthesis of 6-methoxyquinoline derivatives.[11]

Step-by-Step Protocol: Povarov Cycloaddition/Aromatization[11]

-

Reaction Setup: To a clean, dry reaction vial, add the aniline derivative (e.g., p-anisidine, 1.0 mmol) and the aldehyde derivative (1.0 mmol).

-

Solvent & Catalyst: Add an appropriate solvent (e.g., acetonitrile, 3 mL) and stir the mixture at room temperature for 15 minutes. Add the Lewis acid catalyst (e.g., BF3·OEt2, 1.0 mmol).

-

Alkene Addition: Add the alkene component (e.g., methyl isoeugenol, 1.0 mmol) dropwise to the reaction mixture.

-

Cycloaddition: Seal the vial and heat the reaction (e.g., 80 °C in an oil bath) for several hours, monitoring progress by thin-layer chromatography (TLC). This forms the tetrahydroquinoline intermediate.

-

Aromatization: After cooling, add an oxidizing system (e.g., I2 in DMSO) and subject the mixture to microwave irradiation to facilitate dehydrogenation to the aromatic quinoline.

-

Work-up & Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel followed by crystallization.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cytotoxicity.

-

Cell Culture: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[5][21]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[17]

-

Compound Preparation: Dissolve the test compounds in DMSO and prepare a 2-fold serial dilution series in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microbe (e.g., E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbe, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically active class of compounds. The extensive research highlighted in this guide demonstrates their significant potential in oncology, infectious diseases, and beyond. The antimitotic activity, particularly against drug-resistant cancer cell lines, marks these compounds as exceptionally promising leads for next-generation chemotherapeutics.[6] Similarly, their potent activity against multi-drug-resistant Plasmodium strains offers a valuable avenue for the development of new antimalarials.[13]

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Elucidating precise molecular targets and further exploring mechanisms of action will be crucial for advancing these compounds through the drug development pipeline. The synthesis of novel derivatives, guided by the structure-activity relationships discussed herein, will undoubtedly continue to yield compounds with improved efficacy and selectivity, reinforcing the enduring importance of the quinoline scaffold in the quest for new medicines.

References

- The Crucial Role of 6,7-Dimethoxyquinolin-4-ol in Modern Cancer Drug Synthesis. Google Search.

- Application Notes and Protocols for Antimicrobial Studies of 6-Methoxyquinoline Deriv

- Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed.

- Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC - NIH.

- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.

- The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.

- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.

- [Antimalarial 6-aminoquinolines. VII. 2- and 4-Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline (author's transl)]. PubMed.

- Method for synthetizing 6-methoxyquinoline.

- Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar.

- N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC - NIH.

- [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- and -2,4-dimethylquinolines with variations of substituents in positions 5 and 8]. PubMed.

- 6-Methoxy-2-(p-tolyl)quinoline-4-carboxylic acid synthesis. ChemicalBook.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.

- 6-methoxy-2-methylquinoline-4-thiol chemical properties. Benchchem.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.

- Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.

- New Derivatives of Lupeol and Their Biological Activity. MDPI.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Antimalarial 6-aminoquinolines. VII. 2- and 4-Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- and -2,4-dimethylquinolines with variations of substituents in positions 5 and 8] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Methodological Blueprint for In Silico Modeling of 6-Methoxyquinolin-4-OL Interactions

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive, first-principles workflow for the in silico investigation of 6-Methoxyquinolin-4-OL, a representative quinoline derivative. In the absence of extensive experimental data for this specific molecule, we present a robust and reproducible computational methodology to predict its biological targets, characterize its binding interactions, and assess the stability of the resulting protein-ligand complex. This document is intended for researchers and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each stage of the process, from initial target identification through to molecular dynamics simulations and interaction analysis. Our approach emphasizes self-validating systems and authoritative grounding to ensure the generation of reliable and actionable computational hypotheses.

Preamble: The Rationale for a Predictive In Silico Approach

The process of drug discovery is resource-intensive. Computational, or in silico, modeling provides a powerful paradigm to prioritize research efforts, reduce costs, and accelerate the development timeline.[1] For a molecule like this compound, which belongs to a well-established class of bioactive compounds but may lack specific target-interaction data, a predictive modeling approach is the logical starting point.[2] This guide demonstrates how to build a robust computational case for a molecule's potential mechanism of action, beginning with the fundamental question: What proteins is it likely to interact with?

Our workflow is designed as a cascading series of validation steps. We begin with broad, similarity-based predictions to generate hypotheses, then refine these hypotheses with computationally intensive, physics-based simulations to test their structural and energetic viability.

Phase I: Target Identification and Ligand Preparation

The first critical step is to identify potential biological targets. This is not a random search but a data-driven process based on the principle of chemical similarity: molecules with similar structures are likely to interact with similar proteins.

Target Fishing via Chemical Similarity

We employ tools that compare the 2D and 3D structure of our query molecule (this compound) against vast libraries of known bioactive compounds.[3] SwissTargetPrediction is an authoritative web server for this purpose, leveraging a combination of similarity measures to predict the most probable protein targets.[4][5][6]

Experimental Protocol: Target Prediction

-

Obtain Ligand Structure: Secure the 2D structure of this compound, typically as a SMILES string. For this compound, the SMILES is COc1cc2c(cc1)C(=O)C=CN2.

-

Submit to Server: Input the SMILES string into the SwissTargetPrediction web server.[7]

-

Select Organism: Specify the target organism (e.g., Homo sapiens).

-

Analyze Predictions: The server returns a ranked list of potential targets based on a probability score. This score reflects the confidence of the prediction based on the similarity of the query to known ligands for each target.[7]

Data Presentation: Predicted Targets

The results from this initial screening provide a set of testable hypotheses. For this guide, we will select a high-probability target for subsequent, more rigorous analysis. Let us assume the top-ranked plausible hit is a kinase, a common target for quinoline derivatives.[8]

| Target Class | Target Name | UniProt ID | Probability | Known Ligands (ChEMBL) |

| Kinase | Serine/threonine-protein kinase PIM1 | P11309 | 0.650 | 1542 |

| Enzyme | Carbonic Anhydrase II | P00918 | 0.150 | 5871 |

| Cytochrome P450 | Cytochrome P450 2D6 | P10635 | 0.050 | 2309 |

| Table 1: Representative output from a target prediction server for this compound. The highest probability target, PIM1 Kinase, will be carried forward for detailed modeling. |

Ligand Preparation for Simulation

A 2D structure is insufficient for 3D modeling. The ligand must be converted into a three-dimensional, energetically minimized conformation with correct protonation states and atomic charges. This step is critical for ensuring the ligand's representation is physically realistic.

Experimental Protocol: Ligand Preparation

-

Generate 3D Coordinates: Use a tool like Avogadro to convert the SMILES string to a 3D structure and add hydrogens.[9]

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain.

-

Database Sourcing: Alternatively, download a pre-prepared, ready-to-dock 3D structure from a database like ZINC, which provides commercially available compounds in multiple protonation states.[10][11][12][13][14]

-

File Format Conversion: Save the final structure in a .mol2 or .pdbqt format, as required by docking software.

Phase II: Characterizing the Binding Interaction via Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. It is a powerful method for rapidly screening compounds and understanding the key interactions that drive binding.[15]

Receptor Preparation

The protein target structure must also be meticulously prepared. Raw structures from the Protein Data Bank (PDB) are experimental models and contain non-essential components that must be removed.[16][17]

Experimental Protocol: Receptor Preparation

-

Structure Retrieval: Download the crystal structure of our selected target, PIM1 Kinase, from the PDB (e.g., PDB ID: 6I2Y).[18] PDBsum can be used to get a quick overview of the structure's quality and components.[19][20][21]

-

Cleaning the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure the docking algorithm evaluates only the interaction between our ligand and the protein.

-

Adding Hydrogens and Charges: Add polar hydrogens to the protein structure and assign atomic charges using a force field like Gasteiger. This is necessary for calculating electrostatic interactions.

-

Defining the Binding Site: Identify the coordinates of the active site. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand or as predicted by site-finding algorithms.

Visualization: In Silico Workflow Overview

The entire computational pipeline can be visualized as a logical progression from hypothesis generation to detailed validation.

Caption: Step-by-step workflow for a standard molecular dynamics simulation.

Performing the MD Simulation with GROMACS

GROMACS is a high-performance, open-source MD engine. [22]The simulation protocol is a self-validating system: successful completion of the equilibration phases, indicated by stable temperature and pressure, is a prerequisite for a trustworthy production run.

Experimental Protocol: MD Simulation

-

Topology Generation: Use GROMACS tools (pdb2gmx) to generate the protein topology with the CHARMM36 force field. Generate the ligand topology separately using CGenFF and convert it to GROMACS format. [23][24]Combine these into a single system topology. [9]2. System Building: Define a simulation box, fill it with water (gmx solvate), and add ions to neutralize the system (gmx genion).

-

Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any bad atomic contacts.

-

NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Monitor the system temperature to ensure it reaches a stable plateau. [9][23]5. NPT Equilibration: Perform a subsequent simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). Continue to restrain the protein and ligand. Monitor the system pressure and density for stability.

-

Production MD: Run the final simulation (e.g., 100 ns) without restraints. This is the data-gathering phase. Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 ps).

Analysis of the MD Trajectory

The trajectory file is a "movie" of the molecular system. Analysis of this file provides quantitative metrics on the stability and behavior of the complex.

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A low, stable RMSD value over time indicates that the complex is not undergoing major conformational changes and the binding is stable.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding pocket can indicate instability, while low values suggest a stable interaction.

-

Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-processing technique to estimate the binding free energy, providing a more accurate assessment than the docking score.

Data Presentation: MD Simulation Analysis

| Metric | System | Average Value | Interpretation |

| RMSD (Backbone) | PIM1 Kinase | 0.25 ± 0.05 nm | High structural stability of the protein. |

| RMSD (Ligand) | This compound | 0.12 ± 0.03 nm | Ligand remains stably bound in the active site. |

| MM/PBSA ΔG bind | Protein-Ligand Complex | -110 ± 15 kJ/mol | Strong, energetically favorable binding. |

| Table 3: Summary of key quantitative metrics from a 100 ns MD simulation, indicating a stable and favorable protein-ligand complex. |

Advanced Application: Pharmacophore Modeling

The stable interaction profile derived from docking and MD can be abstracted into a pharmacophore model. [25][26]A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular recognition. [27]This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centroids from our this compound complex, can be used as a 3D query to screen massive virtual libraries (like the ZINC database) to identify novel, structurally diverse compounds that could have similar biological activity. [1][28]

Conclusion and Authoritative Outlook

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the interactions of this compound. By progressing from broad target prediction to detailed, physics-based simulations, we have constructed a methodologically sound case for its potential interaction with PIM1 Kinase. The docking results revealed a high-affinity binding pose, and the 100 ns molecular dynamics simulation confirmed that this pose is stable and energetically favorable within a dynamic, solvated environment.

The protocols and causal reasoning presented here constitute a robust blueprint for the computational evaluation of novel small molecules. The generated hypotheses, supported by quantitative data, provide a strong foundation for guiding subsequent experimental validation, ultimately de-risking and accelerating the drug discovery pipeline.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Vertex AI Search. 23

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020-07-12). Bioinformatics Review. 9

-

Irwin, J. J., & Shoichet, B. K. (2005). ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling. 10

-

Tuğcu, G., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences. 2

-

Pharmacophore modeling in drug design. (2025). PubMed. 29

-

ZINC database - Wikipedia. Wikipedia. 11

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. 4

-

What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. 26

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. 1

-

Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. 5

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. 30

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.22

-

Sliwoski, G., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Molecular Modeling. 28

-

ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. (2016). Figshare. 12

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Proprevia. 27

-

BindingDB -- a web-accessible database of experimentally determined protein-ligand binding affinities. Health Sciences Library System, University of Pittsburgh. 31

-

PDBsum - Wikipedia. Wikipedia. 16

-

Laskowski, R. A. (1997). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. 19

-

Liu, T., et al. (2024). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. Nucleic Acids Research. 32

-

BindingDB - Wikipedia. Wikipedia. 33

-

Chen, X., et al. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research. 34

-

Stein, R. M., et al. (2022). ZINC-22: A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling. 13

-

Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. GeeksforGeeks. 17

-

PDBsum - Database Commons. Database Commons. 20

-

Hameed, P. S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society. 35

-

SwissTargetPrediction - bio.tools. Bioinformatics Tools and Services Discovery Portal. 6

-

Info - BindingDB. BindingDB. 36

-

Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.37

-

ZINC - PubChem Data Source. National Center for Biotechnology Information. 14

-

Soualmia, F., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. 18

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. 24

-

In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. (2022). ResearchGate. 8

-

Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. 38

-

Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications. 15

-

Molecular dynamics simulation of protein-ligand complex? (2018). ResearchGate. 39

-

PDBsum: Structural summaries of PDB entries. (2018). Protein Science. 21

-

Al-Omaary, A. M., et al. (2022). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. 40

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. 3

-

Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Egyptian Journal of Chemistry. 41

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025). YouTube. 7

-

Raman, E. P., et al. (2019). Force fields for small molecules. Biochimica et Biophysica Acta (BBA) - General Subjects. 42

-

Soteras, I., et al. (2016). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling. 43

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Chemistry & Biodiversity. 44

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). ResearchGate. 45

-

Kim, S., et al. (2021). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry. 46

-

CHARMM. CHARMM. 47

-

Force Fields for Small Molecules. (2019). ResearchGate. 48

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 5. academic.oup.com [academic.oup.com]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZINC database - Wikipedia [en.wikipedia.org]

- 12. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

- 16. PDBsum - Wikipedia [en.wikipedia.org]

- 17. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. PDBsum - Database Commons [ngdc.cncb.ac.cn]

- 21. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 24. m.youtube.com [m.youtube.com]

- 25. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 27. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 28. dovepress.com [dovepress.com]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. BindingDB -- a web-accessible database of experimentally determined proteinx96ligand binding affinities | HSLS [hsls.pitt.edu]

- 32. academic.oup.com [academic.oup.com]

- 33. BindingDB - Wikipedia [en.wikipedia.org]

- 34. BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Info [bindingdb.org]

- 37. mdtutorials.com [mdtutorials.com]

- 38. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 39. researchgate.net [researchgate.net]

- 40. orientjchem.org [orientjchem.org]

- 41. researchgate.net [researchgate.net]

- 42. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 43. pubs.acs.org [pubs.acs.org]

- 44. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. researchgate.net [researchgate.net]

- 46. scilit.com [scilit.com]

- 47. academiccharmm.org [academiccharmm.org]

- 48. researchgate.net [researchgate.net]

Solubility and stability of 6-Methoxyquinolin-4-OL

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline, also known as quinolin-4-ol, is a heterocyclic aromatic organic compound with the chemical formula C9H7NO.[1] It serves as a crucial structural motif and versatile precursor in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] Its derivatives have shown promise for their antimicrobial, antifungal, and antitumor properties.[1] A thorough understanding of the solubility and stability of 4-hydroxyquinoline is paramount for its effective utilization in research and development, ensuring reproducible experimental outcomes and the successful formulation of novel chemical entities. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of 4-hydroxyquinoline, along with practical experimental protocols for their assessment.

Physicochemical Properties

4-Hydroxyquinoline exists as a yellow crystalline solid.[1] A key characteristic of 4-hydroxyquinoline is its existence in tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone). In neutral aqueous solutions, the keto form is the predominant tautomer in both the ground and excited states.[4][5] This tautomerism can significantly influence its physicochemical properties, including its solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 611-36-9 | [6] |

| Molecular Formula | C9H7NO | [6] |

| Molecular Weight | 145.16 g/mol | [2] |

| Melting Point | 200-202 °C | [2] |

| pKa | 2.23, 11.28 (at 20°C) | [7] |

| Appearance | Yellow crystalline solid | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. 4-Hydroxyquinoline is sparingly soluble in water and exhibits solubility in various organic solvents.[1]

Aqueous Solubility

The aqueous solubility of 4-hydroxyquinoline is reported to be 4.8 g/L at 15 °C.[8] Its solubility is expected to be pH-dependent due to the presence of both a weakly acidic hydroxyl group and a weakly basic nitrogen atom in the quinoline ring.[9][10]

Solubility in Organic Solvents

4-Hydroxyquinoline is soluble in a range of organic solvents.[7][11]

| Solvent | Solubility | Reference |

| Methanol | Soluble | [7] |

| Ethanol | 5 mg/mL | [11] |

| Dimethylformamide (DMF) | 2 mg/mL | [11] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [11] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [11] |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 4-hydroxyquinoline in a given solvent.

Materials:

-

4-Hydroxyquinoline

-

Selected solvent (e.g., water, buffer of specific pH, organic solvent)

-

Scintillation vials

-

Orbital shaker with temperature control

-